

What are the chemical properties of 4-Bromo-2,6-difluoroanisole?

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluoroanisole

Cat. No.: B012487

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An In-Depth Technical Guide to the Chemical Properties of **4-Bromo-2,6-difluoroanisole**

Introduction

4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.^{[1][2]} Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on an anisole core, makes it a highly versatile and valuable building block.^[2] The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]}

This guide provides a comprehensive overview of the chemical properties of **4-Bromo-2,6-difluoroanisole**, focusing on its physicochemical characteristics, spectroscopic signature, reactivity, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility and handling.

Physicochemical Properties

4-Bromo-2,6-difluoroanisole is typically a colorless to light yellow transparent liquid at room temperature.^[1] Its physical properties are critical for designing synthetic processes and ensuring safe handling and storage.^[1]

Property	Value	Source
CAS Number	104197-14-0	[1][2]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[3]
Molecular Weight	223.01 g/mol	[3]
Appearance	Colorless to light yellow transparent liquid	[1]
Density	~1.6 ± 0.1 g/cm ³	[1]
Boiling Point	~214.2 ± 35.0 °C at 760 mmHg	[1]
Flash Point	~98.5 ± 10.2 °C	[1]
Refractive Index	~1.500	[1]

Reactivity and Synthetic Applications

The synthetic versatility of **4-Bromo-2,6-difluoroanisole** is derived from the distinct reactivity of its functional groups. The bromine atom serves as a primary handle for cross-coupling reactions, while the ortho-fluorine atoms modulate the electronic properties of the aromatic ring.

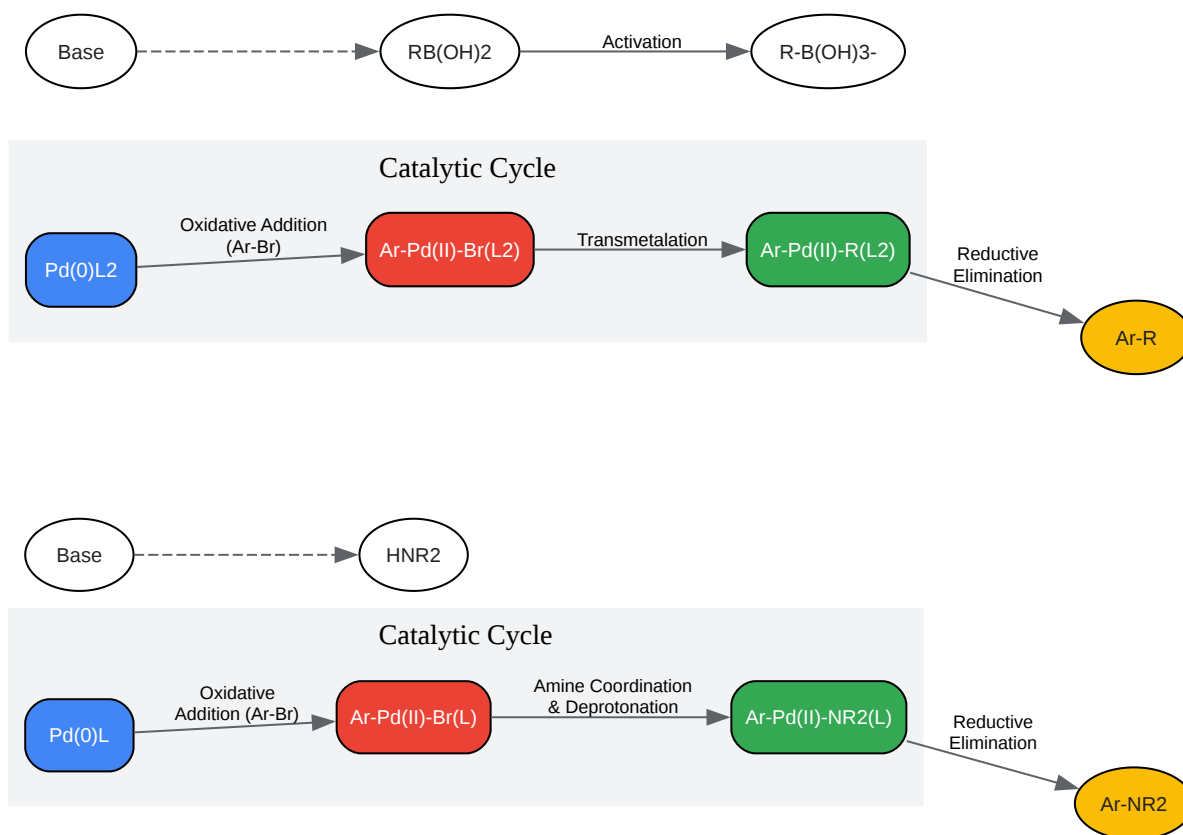
The Versatile Bromine Atom: A Gateway to Cross-Coupling

The carbon-bromine bond is the most reactive site for transformations involving transition metal catalysis. This allows for the facile construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in the synthesis of pharmaceuticals and advanced materials.[1][2]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. **4-Bromo-2,6-difluoroanisole** is an excellent substrate for this reaction.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium(0) species is the active catalyst.[4][5] Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative

addition and reductive elimination steps.[6] The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
[5]



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